(5Z)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5Z)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 2-furylmethyl ketone to form an intermediate, which is then reacted with 4-fluorobenzylamine and thiazolidine-2,4-dione under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5Z)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its thiazolidine-2,4-dione core is a known pharmacophore in several drugs used to treat conditions like diabetes and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Uniqueness
What sets (5Z)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.
Properties
Molecular Formula |
C21H12Cl2FNO3S |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H12Cl2FNO3S/c22-16-7-3-13(9-17(16)23)18-8-6-15(28-18)10-19-20(26)25(21(27)29-19)11-12-1-4-14(24)5-2-12/h1-10H,11H2/b19-10- |
InChI Key |
RNDJZTAGKVWUHQ-GRSHGNNSSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=O)F |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=O)F |
Origin of Product |
United States |
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